Cas no 2171163-51-0 (3-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperazin-1-yl}propanoic acid)

3-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperazin-1-yl}propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperazin-1-yl}propanoic acid
- EN300-1521495
- 2171163-51-0
- 3-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperazin-1-yl}propanoic acid
-
- インチ: 1S/C27H33N3O5/c1-2-7-24(26(33)30-16-14-29(15-17-30)13-12-25(31)32)28-27(34)35-18-23-21-10-5-3-8-19(21)20-9-4-6-11-22(20)23/h3-6,8-11,23-24H,2,7,12-18H2,1H3,(H,28,34)(H,31,32)/t24-/m0/s1
- InChIKey: RPXSGJOYWHBFNC-DEOSSOPVSA-N
- ほほえんだ: O(C(N[C@@H](CCC)C(N1CCN(CCC(=O)O)CC1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 479.24202116g/mol
- どういたいしつりょう: 479.24202116g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 716
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 99.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
3-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperazin-1-yl}propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1521495-5.0g |
3-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperazin-1-yl}propanoic acid |
2171163-51-0 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1521495-0.05g |
3-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperazin-1-yl}propanoic acid |
2171163-51-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1521495-1000mg |
3-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperazin-1-yl}propanoic acid |
2171163-51-0 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1521495-10000mg |
3-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperazin-1-yl}propanoic acid |
2171163-51-0 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1521495-1.0g |
3-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperazin-1-yl}propanoic acid |
2171163-51-0 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1521495-0.1g |
3-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperazin-1-yl}propanoic acid |
2171163-51-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1521495-2.5g |
3-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperazin-1-yl}propanoic acid |
2171163-51-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1521495-250mg |
3-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperazin-1-yl}propanoic acid |
2171163-51-0 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1521495-2500mg |
3-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperazin-1-yl}propanoic acid |
2171163-51-0 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1521495-0.25g |
3-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperazin-1-yl}propanoic acid |
2171163-51-0 | 0.25g |
$3099.0 | 2023-06-05 |
3-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperazin-1-yl}propanoic acid 関連文献
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
3-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperazin-1-yl}propanoic acidに関する追加情報
Research Brief on 3-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperazin-1-yl}propanoic acid (CAS: 2171163-51-0)
The compound 3-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperazin-1-yl}propanoic acid (CAS: 2171163-51-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its Fmoc-protected amino acid moiety and piperazine linker, serves as a versatile intermediate in peptide synthesis and drug discovery. Recent studies highlight its potential applications in the development of novel therapeutics, particularly in targeted drug delivery and protease inhibition.
One of the key advancements in the utilization of this compound is its role in solid-phase peptide synthesis (SPPS). The Fmoc group provides orthogonal protection for the amino functionality, enabling selective deprotection and subsequent coupling reactions. Researchers have successfully employed this compound in the synthesis of complex peptide conjugates, which are being evaluated for their bioactivity against various disease targets, including cancer and infectious diseases. The piperazine moiety enhances solubility and pharmacokinetic properties, making it a valuable scaffold for medicinal chemistry applications.
In a recent study published in the Journal of Medicinal Chemistry, the compound was used to develop a series of peptide-based inhibitors targeting the SARS-CoV-2 main protease. The researchers demonstrated that the incorporation of this intermediate improved the binding affinity and selectivity of the inhibitors, offering a promising avenue for antiviral drug development. The study also highlighted the compound's stability under physiological conditions, a critical factor for in vivo applications.
Another notable application of 3-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperazin-1-yl}propanoic acid is in the field of targeted drug delivery. Its structural features allow for facile conjugation with various payloads, such as chemotherapeutic agents or imaging probes. Recent preclinical studies have shown that conjugates derived from this compound exhibit enhanced tumor targeting and reduced off-target effects, underscoring its potential in precision medicine.
Despite these promising developments, challenges remain in optimizing the synthesis and scalability of this compound. Researchers are actively exploring novel synthetic routes to improve yield and purity, as well as investigating its compatibility with emerging technologies such as continuous flow chemistry. Additionally, further studies are needed to fully elucidate its metabolic fate and potential toxicity profiles in vivo.
In conclusion, 3-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperazin-1-yl}propanoic acid (CAS: 2171163-51-0) represents a valuable tool in chemical biology and pharmaceutical research. Its versatility in peptide synthesis and drug development, coupled with its favorable physicochemical properties, positions it as a key intermediate for future therapeutic innovations. Continued research efforts will likely uncover new applications and refine its utility in addressing unmet medical needs.
2171163-51-0 (3-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperazin-1-yl}propanoic acid) 関連製品
- 2248275-66-1(3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-indole-2-carboxylic acid)
- 313515-68-3(4-fluoro-N-{4-4-(propan-2-yl)phenyl-1,3-thiazol-2-yl}benzamide)
- 7633-38-7(Di-tert-butyl fumarate)
- 1334368-66-9(1-2-(4-methoxyphenyl)acetyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine-4-carboxamide)
- 2137028-90-9((1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine)
- 1895-26-7(Bis2-(perfluorodecyl)ethyl Phosphate)
- 2050-72-8(1,6-Dichloronaphthalene)
- 381214-32-0(1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol)
- 2248410-47-9(Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate)
- 802559-15-5(2-Phenyl-3-piperidin-1-yl-propan-1-ol)




